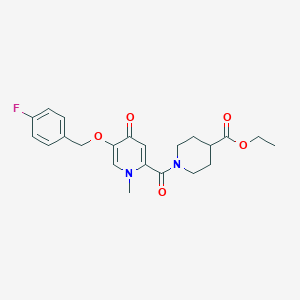
4-((2-(diethylamino)ethyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((2-(diethylamino)ethyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one, commonly known as DIOC6(3), is a fluorescent dye that is widely used in scientific research. The dye is a lipophilic cationic molecule that is capable of selectively staining mitochondria in living cells. Due to its unique properties, DIOC6(3) has become an important tool for studying mitochondrial function and dynamics in various biological systems.
Aplicaciones Científicas De Investigación
Electrospray Mass Spectrometry and Fragmentation
This compound has been utilized in the study of N-linked carbohydrates derivatization. Derivatives prepared from N-linked glycans using reductive amination techniques, including this compound, were analyzed using electrospray and collision-induced dissociation fragmentation spectrometry. The research aimed at optimizing the signals and fragmentation patterns for better analysis of glycans, indicating its potential application in glycomics and the broader field of biomolecule analysis (Harvey, 2000).
Oxidation and Chemical Reactivity Studies
Another application involves its role in understanding the oxidation mechanisms of quinolones. The study of quinolone derivatives, including variations similar to this compound, when oxidized with peracids, provided insights into the formation of nitroxide radicals. This research contributes to the broader chemical knowledge of quinolone reactivity and its implications in designing compounds with specific biological or chemical properties (Staško et al., 2014).
Fluorescence Properties for Molecular Probes
The fluorescence properties of certain quinolinone derivatives, including those structurally related to the compound , have been evaluated. The study aimed to assess their potential use as molecular fluorescent probes, which could be significant in biological imaging and molecular diagnostics. The exploration of structure-fluorescence relationships helps in designing more effective fluorescent markers for various research and clinical applications (Motyka et al., 2011).
Antimalarial Effects
Synthesis and evaluation of certain quinolinyl amino compounds, including structural relatives of the compound in focus, have demonstrated potent antimalarial activity. This research highlights the potential therapeutic applications of these compounds in developing new antimalarial drugs. By understanding the structure-activity relationships, researchers can design more effective antimalarial agents (Kesten et al., 1987).
Propiedades
IUPAC Name |
4-[2-(diethylamino)ethylamino]-1-methyl-3-nitroquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3/c1-4-19(5-2)11-10-17-14-12-8-6-7-9-13(12)18(3)16(21)15(14)20(22)23/h6-9,17H,4-5,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWEDCWUOCZMPEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=C(C(=O)N(C2=CC=CC=C21)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2-(diethylamino)ethyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

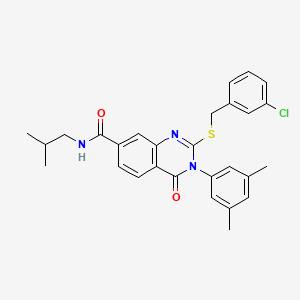
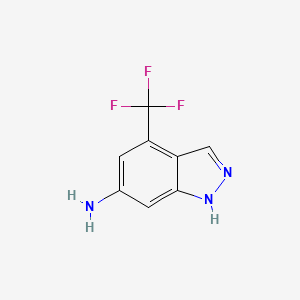
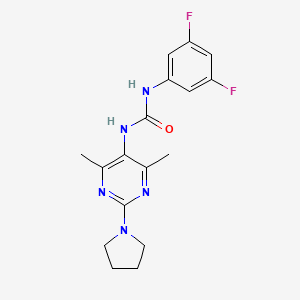

![3-chloro-N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2515634.png)
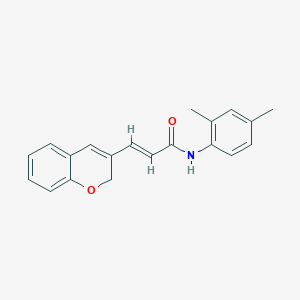
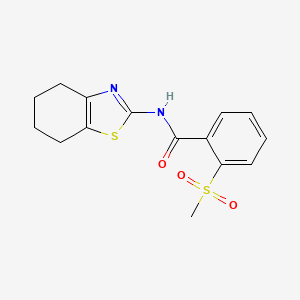
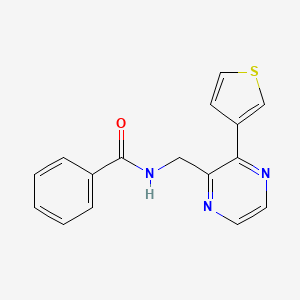
![3-(5,7-Dimethyl-3-sulfanyl[1,2,4]triazolo[4,3-a]pyrimidin-6-yl)propanoic acid](/img/structure/B2515641.png)
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2515643.png)
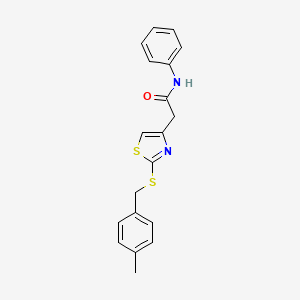
![Tert-butyl (2-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-oxoethyl)carbamate](/img/structure/B2515645.png)
![Ethyl 5-({[1-({[(4-chlorobenzyl)oxy]imino}methyl)-2-naphthyl]oxy}methyl)-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2515649.png)
